Premafloxacin

概要

説明

N-(2-ヒドロキシエチル)マレイミド: は、分子式が C6H7NO3 で表される有機化合物です。マレイミドの誘導体であり、窒素原子にヒドロキシエチル基が結合していることを特徴としています。 この化合物は、さまざまな化学反応における反応性と汎用性で知られており、科学研究や産業用途において貴重な存在となっています .

合成方法

合成経路と反応条件: N-(2-ヒドロキシエチル)マレイミドは、無水マレイン酸とエタノールアミンの反応によって合成できます。 この反応は、通常、トルエンなどの溶媒中で、p-トルエンスルホン酸 (PTSA) などの触媒の存在下で、反応物を加熱して行われます . この反応は、中間体のマレアム酸の生成を経て進行し、これが環化して目的のマレイミド誘導体が生成されます。

工業生産方法: N-(2-ヒドロキシエチル)マレイミドの工業生産は、多くの場合、同様の合成経路が用いられますが、より大規模に行われます。反応条件は、製品の収率と純度が高くなるように最適化されています。 このプロセスには、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合があり、純粋な形態の化合物が得られます .

準備方法

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)maleimide can be synthesized through the reaction of maleic anhydride with ethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene . The reaction proceeds through the formation of an intermediate maleamic acid, which undergoes cyclization to form the desired maleimide derivative.

Industrial Production Methods: Industrial production of N-(2-Hydroxyethyl)maleimide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

化学反応の分析

反応の種類: N-(2-ヒドロキシエチル)マレイミドは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。

酸化: N-ヒドロキシエチルマレアム酸を生成するために酸化できます。

還元: 還元反応は、N-(2-アミノエチル)マレイミドに変換できます。

置換: チオール-マイケル付加などの置換反応に関与できます。この反応では、チオールと反応してチオスクシンイミド生成物を生成します.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: チオール-マイケル付加反応は、通常、穏やかな条件下で行われ、多くの場合、トリエチルアミンなどの塩基の存在下で行われます.

主な生成物:

酸化: N-ヒドロキシエチルマレアム酸。

還元: N-(2-アミノエチル)マレイミド。

置換: チオスクシンイミド生成物.

科学的研究の応用

Introduction to Premafloxacin

This compound is a novel fluoroquinolone antibiotic that has garnered attention for its potent activity against various bacterial pathogens, particularly Staphylococcus aureus. Initially developed for veterinary use, it has shown promise in both veterinary and human medicine due to its enhanced efficacy against resistant strains of bacteria. This article explores the applications of this compound, focusing on its mechanisms of action, resistance patterns, and clinical implications.

Table 1: Comparative Efficacy of this compound and Ciprofloxacin

| Bacterial Strain | MIC (μg/ml) Ciprofloxacin | MIC (μg/ml) this compound |

|---|---|---|

| Wild-type S. aureus | 0.125–0.25 | 0.004–0.008 |

| Mutant (grlA mutation) | 1.0 | 0.032 |

Applications in Veterinary Medicine

This compound has been extensively studied for its effectiveness against veterinary pathogens. In vitro evaluations involving 673 veterinary pathogens revealed that this compound's activity against gram-negative bacilli was comparable to that of other fluoroquinolones, while it exhibited significantly higher activity against staphylococci and streptococci .

Case Study: Efficacy Against Veterinary Pathogens

In a controlled study, the minimum inhibitory concentration (MIC) values for various pathogens were determined, showing that this compound had an MIC90 ranging from 0.015 to 0.25 μg/ml against staphylococci, whereas other fluoroquinolones had higher MIC90 values ranging from 0.13 to 16 μg/ml . This indicates a superior efficacy of this compound in treating infections caused by these pathogens.

Resistance Mechanisms

Despite its potency, resistance to this compound can develop, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV. Research has identified specific mutations in the grlA and gyrA genes that confer resistance . The frequency of resistant mutant selection with this compound is significantly lower than with ciprofloxacin, suggesting a reduced risk of resistance development in clinical settings.

Table 2: Resistance Patterns Associated with this compound

| Mutation Type | Frequency of Selection (per cell) | Impact on MIC (μg/ml) |

|---|---|---|

| Single grlA mutation | to | Increased by 4-8x |

| Double mutation | N/A | Increased by 32x |

Clinical Implications

This compound's unique properties make it a candidate for treating infections caused by resistant strains of bacteria in both human and veterinary medicine. Its low mutation frequency suggests that it may be less likely to contribute to the growing problem of antibiotic resistance compared to older fluoroquinolones.

作用機序

N-(2-ヒドロキシエチル)マレイミドの作用機序は、チオールやアミンなどの求核剤に対する反応性に関係しています。 この化合物のマレイミド部分は、チオールとマイケル付加反応を起こして、安定なチオスクシンイミド結合を形成します . この反応性は、タンパク質中のシステイン残基を標的にして共有結合を形成する、バイオコンジュゲーションや架橋反応で利用されています .

類似の化合物との比較

類似の化合物:

N-ヒドロキシマレイミド: 酸化剤として、およびペプチドやタンパク質の合成に使用されます.

N-メチルマレイミド: 同様の反応性を示す別のマレイミド誘導体ですが、置換基が異なります.

N-フェニルマレイミド: ポリマー化学で使用され、環状付加反応におけるジエノファイルとしても使用されます.

独自性: N-(2-ヒドロキシエチル)マレイミドは、ヒドロキシエチル基によって独特の性質を持っています。この基は、化学反応における追加の反応性と汎用性を付与します。 これは、特定の官能基化と架橋能力を必要とする用途において特に重要です .

類似化合物との比較

N-Hydroxymaleimide: Used as an oxidizing agent and in the synthesis of peptides and proteins.

N-Methylmaleimide: Another maleimide derivative with similar reactivity but different substituents.

N-Phenylmaleimide: Used in polymer chemistry and as a dienophile in cycloaddition reactions.

Uniqueness: N-(2-Hydroxyethyl)maleimide is unique due to its hydroxyethyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functionalization and cross-linking capabilities .

生物活性

Premafloxacin is a novel antibiotic belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, with a notable efficacy against Staphylococcus aureus. This article delves into the biological activity of this compound, its mechanisms of action, resistance patterns, and relevant case studies.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive pathogens. Its potency is highlighted by its ability to be up to 32 times more effective than ciprofloxacin against wild-type S. aureus . The minimum inhibitory concentrations (MICs) for various strains are crucial for understanding its effectiveness.

Table 1: Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Ciprofloxacin | 128 |

| Escherichia coli | 16 | Ciprofloxacin | 64 |

| Streptococcus pneumoniae | 8 | Moxifloxacin | 32 |

The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This dual-target approach is critical for its efficacy against resistant strains.

Mechanisms of Resistance

Resistance to this compound has been studied extensively. Mutations in the target enzymes, particularly in topoisomerase IV and DNA gyrase, have been identified as primary mechanisms leading to decreased susceptibility . Notably, single mutations in either enzyme subunit can cause a four- to eightfold increase in MICs, while double mutations significantly amplify resistance.

Table 2: Resistance Mechanisms in S. aureus

| Mutation Type | Effect on MIC (fold increase) |

|---|---|

| Single mutation in grlA | 4-8 |

| Double mutation (gyrA + grlA) | 32 |

| Double mutation (gyrA + grlB) | 128 |

Interestingly, this compound appears less susceptible to efflux pump mechanisms compared to other fluoroquinolones like ciprofloxacin . The frequency of selecting resistant mutants is significantly lower for this compound, suggesting a reduced risk of developing resistance in clinical settings.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic properties of this compound is essential for optimizing its use in clinical settings. Studies indicate that it has favorable absorption characteristics and a suitable half-life for effective dosing regimens. Interaction studies have also shown that it may have limited interactions with other commonly used antibiotics, making it a valuable option in combination therapies .

Case Study 1: Efficacy Against MRSA

In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound demonstrated significant clinical efficacy. Patients treated with this compound showed a higher rate of clinical cure compared to those treated with standard therapies .

Case Study 2: Resistance Patterns

A study analyzing resistance patterns in clinical isolates revealed that strains resistant to ciprofloxacin were often susceptible to this compound. This underscores its potential as an alternative treatment option for infections caused by resistant strains .

特性

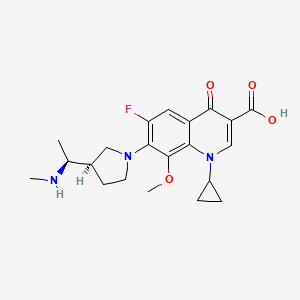

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUWONDIBHQOZ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162407 | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143383-65-7 | |

| Record name | Premafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Premafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。